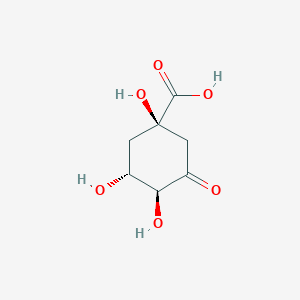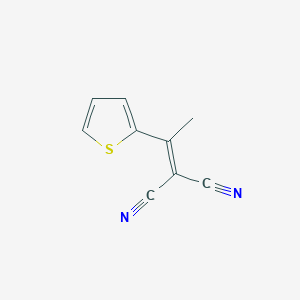
2-(1-(Thiophen-2-yl)ethylidene)malononitrile
Vue d'ensemble
Description
2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a light-yellow to yellow powder or crystals . Its IUPAC name is 2-[1-(2-thienyl)ethylidene]malononitrile .
Synthesis Analysis
The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile involves the reaction of 2-acetylthiophene with malononitrile in the presence of ammonium acetate and acetic acid . The reaction mixture is refluxed for 16 hours, after which it is poured into ethyl acetate and washed with water and 1M HCl aqueous solution . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is then purified by column chromatography to yield the target compound .Molecular Structure Analysis
The molecular structure of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile is represented by the linear formula C9H6N2S . Its InChI code is 1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Properties and Storage
This compound has a CAS Number of 10432-44-7 and a molecular weight of 175.23 . It is a light-yellow to yellow powder or crystals .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Nonsteroidal Anti-Inflammatory Drug
Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
The safety information for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its impact on bioavailability remains to be studied.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Propriétés
IUPAC Name |
2-(1-thiophen-2-ylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVAOOOAGLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294812 | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-yl)ethylidene)malononitrile | |
CAS RN |
10432-44-7 | |
| Record name | 10432-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-THIOPHEN-2-YL-ETHYLIDENE)-MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(1-(thiophen-2-yl)ethylidene)malononitrile in organic synthesis, and what types of compounds can be synthesized using it?
A1: 2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a valuable building block in organic synthesis due to its reactive nature. [] The molecule contains several electrophilic sites, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic compounds.
Q2: Can you describe the reaction mechanism involved when 2-(1-(thiophen-2-yl)ethylidene)malononitrile reacts with active methylene pyrazolones to form pyrano[2,3-c]pyrazole derivatives?
A2: While the provided research [] doesn't explicitly detail the reaction mechanism, it's likely to involve a Michael addition followed by a cyclization step. Here's a plausible mechanism:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



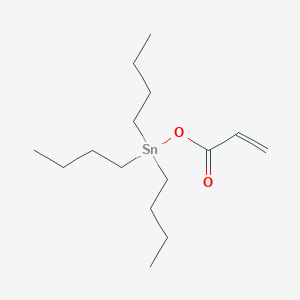
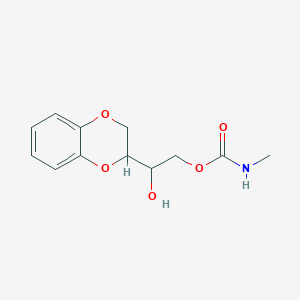
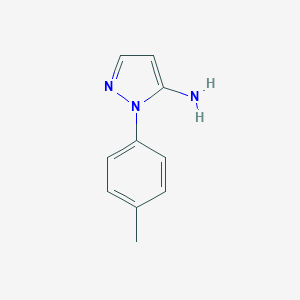


![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)




